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molecular formula C8H8O2 B1293496 2-Hydroxy-4-methylbenzaldehyde CAS No. 698-27-1

2-Hydroxy-4-methylbenzaldehyde

Cat. No. B1293496
M. Wt: 136.15 g/mol
InChI Key: JODRRPJMQDFCBJ-UHFFFAOYSA-N
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Patent
US06030972

Procedure details

10.7 g (78.6 mmol) of 4-methylsalicylaldehyde (J. C. S. Perkin I (1980) 1862) were methylated with 5.8 ml of MeI in the presence of 13 g of K2CO3 in 40 ml of DMF. The reaction mixture was poured into ice-water, and the product (11.5 g) was extracted with ether. The aldehyde was converted into the nitrile by a method similar to that in Synthesis (1978) 11. 1H-NMR (DMSO-d6, δ in ppm): 7.60 (d, 1H), 7.05 (s, 1H), 6.90 (d, 1H), 3.90 (s, 3H), 2.40 (s, 3H)
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](O)[C:5](=C[CH:9]=1)C=O.[CH3:11]I.[C:13]([O-:16])([O-])=O.[K+].[K+].C[N:20]([CH:22]=O)C>>[CH3:11][O:16][C:13]1[CH:1]=[C:2]([CH3:9])[CH:3]=[CH:4][C:5]=1[C:22]#[N:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
CC=1C=C(C(C=O)=CC1)O
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product (11.5 g) was extracted with ether
CUSTOM
Type
CUSTOM
Details
in Synthesis (1978) 11

Outcomes

Product
Name
Type
Smiles
COC1=C(C#N)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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